

Physical and chemical characteristics of 3-(4-Aacetamidophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(4-Aacetamidophenyl)propanoic acid

Cat. No.: B181343

[Get Quote](#)

An In-depth Technical Guide to 3-(4-Aacetamidophenyl)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3-(4-Aacetamidophenyl)propanoic acid**. Designed for researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, core physicochemical properties, and spectroscopic signature. It further outlines robust, field-proven protocols for its analytical characterization and discusses its chemical reactivity and synthetic pathways. The insights herein serve as a critical resource for the application of this compound in medicinal chemistry and materials science, where derivatives of phenylpropanoic acid are recognized as valuable intermediates.[\[1\]](#)[\[2\]](#)

Compound Identification and Nomenclature

3-(4-Aacetamidophenyl)propanoic acid is a derivative of phenylpropanoic acid featuring an acetamido group at the para-position of the phenyl ring. This substitution significantly influences its chemical properties and potential biological activity. Accurate identification is paramount for regulatory compliance, reproducibility of experimental results, and unambiguous scientific communication.

Molecular Structure:

Caption: 2D representation of **3-(4-Acetamidophenyl)propanoic acid**.

Table 1: Compound Identifiers

Identifier	Value	Source
IUPAC Name	3-(4-acetamidophenyl)propanoic acid	[3]
CAS Number	6325-43-5	[3]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[3]
Molecular Weight	207.23 g/mol	[3]

| MDL Number | MFCD07620119 |[3] |

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, formulation, and mechanism of action. The presence of a carboxylic acid group, an amide linkage, and an aromatic ring in **3-(4-Acetamidophenyl)propanoic acid** creates a molecule with distinct polarity, hydrogen bonding capabilities, and reactivity.

Table 2: Core Physicochemical Data

Property	Value / Description	Rationale & Context
Melting Point	183-185 °C	<p>The relatively high melting point, compared to analogs like 3-(4-aminophenyl)propanoic acid (133-137 °C), is attributable to the strong intermolecular hydrogen bonding facilitated by both the carboxylic acid and the amide N-H and C=O groups, leading to a more stable crystal lattice that requires more energy to disrupt.[4]</p>
Boiling Point	465.3±40.0 °C (Predicted)	<p>A high boiling point is expected due to the molecular weight and strong intermolecular forces (hydrogen bonding and dipole-dipole interactions). Experimental determination is often precluded by thermal decomposition.</p>
pKa	4.73 (Predicted)	<p>The acidity is primarily dictated by the carboxylic acid group. This predicted value is in line with structurally similar compounds, such as 3-(4-chlorophenyl)propanoic acid (pKa 4.61), indicating it is a weak acid.[5]</p>
Solubility	Sparingly soluble in water; Soluble in DMSO, methanol, and other polar organic solvents.	<p>The polar carboxylic acid and amide groups confer some water solubility, but the nonpolar phenyl ring and alkyl</p>

Property	Value / Description	Rationale & Context
		chain limit it. Its solubility in polar organic solvents like DMSO is a key consideration for preparing stock solutions for biological assays. [6]

| Appearance | White to off-white solid/powder. | Consistent with many purified, crystalline organic acids. |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The unique electronic environments of the nuclei and the vibrational modes of the bonds within **3-(4-Acetamidophenyl)propanoic acid** give rise to a characteristic spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity. For this molecule, the spectrum is expected to show distinct signals for the aromatic, alkyl, amide, and carboxylic acid protons.

Expected Chemical Shifts (in DMSO-d₆):

- ~12.1 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad.
- ~9.9 ppm (singlet, 1H): The amide proton (NH). Its chemical shift can be solvent and concentration-dependent.
- ~7.5 ppm (doublet, 2H): Aromatic protons ortho to the acetamido group.
- ~7.2 ppm (doublet, 2H): Aromatic protons meta to the acetamido group.

- ~2.8 ppm (triplet, 2H): Methylene protons (CH_2) alpha to the phenyl ring.
- ~2.5 ppm (triplet, 2H): Methylene protons (CH_2) alpha to the carboxyl group. This signal may be partially obscured by the residual DMSO solvent peak.[7]
- ~2.0 ppm (singlet, 3H): Methyl protons (CH_3) of the acetyl group.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the molecule's symmetry, fewer than 11 signals are expected.

Expected Chemical Shifts (in DMSO-d_6):

- ~174 ppm: Carboxylic acid carbonyl carbon (COOH).[8][9]
- ~168 ppm: Amide carbonyl carbon (C=O).[8][9]
- ~138 ppm & ~135 ppm: Quaternary aromatic carbons (ipso-carbons).[10][11]
- ~129 ppm & ~119 ppm: Aromatic methine carbons (CH).[10][11]
- ~35 ppm: Methylene carbon (CH_2) alpha to the carboxyl group.[10][11]
- ~30 ppm: Methylene carbon (CH_2) alpha to the phenyl ring.[10][11]
- ~24 ppm: Acetyl methyl carbon (CH_3).[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the characteristic vibrational frequencies of the functional groups present in the molecule.

Key Vibrational Frequencies (cm^{-1}):

- 3400-2400 (broad): O-H stretch of the carboxylic acid, characterized by its broadness due to hydrogen bonding.

- ~3300: N-H stretch of the secondary amide.[12]
- ~1700: C=O stretch of the carboxylic acid carbonyl.[13]
- ~1660: C=O stretch of the amide carbonyl (Amide I band).[13]
- ~1600 & ~1500: C=C stretching vibrations within the aromatic ring.
- ~1540: N-H bend of the amide (Amide II band).[14]
- ~1240: C-O stretch of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information based on the molecule's fragmentation pattern upon ionization.

Expected Observations (Electron Ionization - EI):

- Molecular Ion Peak (M^+): $m/z = 207$.
- Key Fragmentation Pathways:
 - Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 162.
 - McLafferty rearrangement, involving the loss of acetic acid (60 Da), is a potential pathway though less dominant for such structures.[15]
 - Cleavage of the bond between the two methylene groups, leading to characteristic fragments.
 - A prominent peak corresponding to the acetamidobenzyl cation or related structures.

Analytical Workflow:

Caption: Logical workflow for the synthesis and analytical characterization.

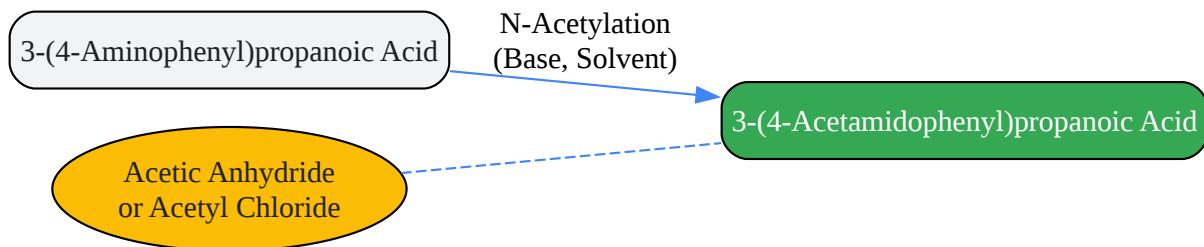
Chemical Reactivity and Synthesis

The reactivity of **3-(4-Acetamidophenyl)propanoic acid** is centered around its three primary functional components:

- Carboxylic Acid: This group can undergo standard reactions such as esterification (reaction with alcohols), amidation (reaction with amines using coupling agents), and reduction to the corresponding primary alcohol.
- Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 3-(4-aminophenyl)propanoic acid.
- Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating acetamido group, directing incoming electrophiles to the ortho positions (relative to the amide).

A common and straightforward synthetic route involves the N-acetylation of its corresponding primary amine precursor, 3-(4-aminophenyl)propanoic acid.

Synthetic Pathway:



[Click to download full resolution via product page](#)

Caption: A common synthetic route via N-acetylation.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reliable and reproducible data. The following sections provide step-by-step methodologies for the key analytical techniques.

Protocol: ^1H and ^{13}C NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural verification.

Materials:

- **3-(4-Acetamidophenyl)propanoic acid** (5-10 mg for ^1H , 15-25 mg for ^{13}C).
- Deuterated dimethyl sulfoxide (DMSO-d₆).
- 5 mm NMR tube.
- Pipettes and vials.

Procedure:

- Sample Preparation: Accurately weigh the sample and transfer it to a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved.
- Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Instrumentation: Insert the tube into the NMR spectrometer.
- Acquisition (^1H):
 - Tune and shim the instrument according to standard procedures.
 - Acquire a standard one-dimensional proton spectrum (e.g., using a zg30 pulse program).
 - Set an appropriate spectral width (~16 ppm), acquisition time (~2-3 s), and relaxation delay (~2 s).
 - Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Acquisition (^{13}C):
 - Switch the nucleus to ^{13}C .
 - Acquire a proton-decoupled ^{13}C spectrum (e.g., using a zgpg30 pulse program).

- Set an appropriate spectral width (~240 ppm).
- Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the spectra.
 - Calibrate the ^1H spectrum to the residual DMSO peak ($\delta \approx 2.50$ ppm) and the ^{13}C spectrum to the DMSO-d₆ carbon signal ($\delta \approx 39.5$ ppm).[\[7\]](#)
 - Integrate the peaks in the ^1H spectrum.

Protocol: FTIR Spectroscopy (ATR Method)

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

- **3-(4-Acetamidophenyl)propanoic acid** (1-2 mg).
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Spatula.
- Isopropyl alcohol and laboratory wipes for cleaning.

Procedure:

- Background Scan: Ensure the ATR crystal is clean. Run a background scan to record the ambient spectrum (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal using a clean spatula.

- **Apply Pressure:** Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
- **Sample Scan:** Acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Analysis:** The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands.
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with isopropyl alcohol and a soft wipe.

Applications and Relevance

Derivatives of 3-phenylpropanoic acid are established scaffolds in medicinal chemistry and drug discovery. The structural motifs present in **3-(4-Acetamidophenyl)propanoic acid** make it a valuable intermediate for synthesizing more complex molecules. Related compounds have been investigated for a range of biological activities, including anticancer and antimicrobial properties.^{[12][16][17]} Its utility also extends to materials science, where such structures can be incorporated into polymers or functional materials.^[1]

References

- Golcienè, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC, NIH.
- Golcienè, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
- Oregon State University. ^{13}C NMR Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: ^1H NMR Chemical Shifts.
- Organic Chemistry Data. NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Unknown Source. ^{13}C NMR Chemical Shift Table.pdf. Source URL could not be verified.
- Doc Brown's Chemistry. mass spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ fragmentation pattern.
- Doc Brown's Chemistry. low/high resolution ^1H proton nmr spectrum of propanoic acid.
- Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed.
- Doc Brown's Chemistry. Introductory note on the ^{13}C NMR spectrum of propanoic acid.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.
- PubChem. 3-(4-Fluorophenyl)propionic acid.
- Cheméo. Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4).
- PubChem. 3-(4-Nitrophenyl)propanoic acid.
- PubChem. 3-(Methylthio)propanoic acid.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate.
- InstaNANO. FTIR Functional Group Database Table with Search.
- Google Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide...
- Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
- Ouaabou, R., et al. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science.
- ResearchGate. MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.
- Stanker, L. H., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
- PubChem. 3-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)propanoic acid.
- Xia, B., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
- ResearchGate. FTIR spectral peak values and functional groups obtained from ethanol extract of *P. juliflora* pods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-acetamidophenyl)propanoic acid | 6325-43-5 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. ¹³C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 ¹³C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 13. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 3-(4-Acetamidophenyl)propanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181343#physical-and-chemical-characteristics-of-3-4-acetamidophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com